2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde
Description
Properties
IUPAC Name |
2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-6-9-8-2-4-13-10(8)5-7-1-3-14-11(7)9/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIUECZNMRBIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C3=C(C=C21)OCC3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443026 | |
| Record name | AG-E-28745 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178557-13-6 | |
| Record name | 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b′]difuran-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178557-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-E-28745 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,10-dioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-triene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The reductive cyclization proceeds via nucleophilic attack of the hydroxyl group on the adjacent carbonyl carbon, facilitated by LiAlH₄’s strong reducing capacity. This step forms the fused furan-benzofuran system under anhydrous conditions. Key parameters include:
| Parameter | Value/Description |
|---|---|
| Starting Material | 5-Hydroxy-3-methylbenzofuran-2-one |
| Reagent | LiAlH₄ (2.5 equiv) |
| Solvent | Anhydrous diethyl ether |
| Temperature | Reflux (35–40°C) |
| Reaction Time | 4–6 hours |
| Yield | ~30% |
This method generates the tetrahydrobenzo[1,2-b:4,5-b']difuran scaffold, though yields are moderate due to competing side reactions.
Aldehyde Functionalization via Friedel-Crafts Formylation
The aldehyde group is introduced at the 4-position of the core structure using a Friedel-Crafts formylation strategy. This one-step protocol employs dichloromethyl methyl ether (Cl₂CHOCH₃) and tin(IV) chloride (SnCl₄) as a Lewis acid catalyst.
Reaction Optimization
The electrophilic formylation occurs regioselectively at the electron-rich 4-position, driven by SnCl₄’s ability to polarize the ether reagent. Critical conditions include:
Mechanistic Insights
SnCl₄ activates Cl₂CHOCH₃ to generate a reactive acylium ion, which undergoes electrophilic aromatic substitution at the 4-position. The reaction’s high regioselectivity arises from the electron-donating effects of the adjacent oxygen atoms in the fused ring system.
Integrated Two-Step Synthesis
Combining the above methods, the target compound is synthesized in a two-step sequence:
Comparative Analysis of Methods
| Step | Advantages | Limitations |
|---|---|---|
| Reductive Cyclization | Constructs complex bicyclic framework | Moderate yield (~30%) |
| Friedel-Crafts | High regioselectivity; excellent yield (82%) | Requires strict anhydrous conditions |
Industrial and Scalability Considerations
While laboratory-scale syntheses prioritize yield and purity, industrial production employs continuous flow reactors and catalyst recycling to enhance efficiency. For example, SnCl₄ can be recovered post-reaction via aqueous extraction, reducing costs.
Alternative Synthetic Routes
Though less documented, exploratory approaches include:
-
Oxidative Methods : Selective oxidation of a 4-methyl group to the aldehyde via CrO₃ or KMnO₄. However, over-oxidation to carboxylic acids remains a challenge.
-
Cross-Coupling Reactions : Palladium-catalyzed coupling of brominated intermediates with formylating agents, though substrate compatibility issues limit applicability.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrahydrofuro2,3-fbenzofuran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2,3,6,7-Tetrahydrofuro2,3-fbenzofuran-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrahydrofuro2,3-fbenzofuran-4-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s fused ring structure may also enable it to interact with specific receptors or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs often differ in substituent groups, ring saturation, or functional group placement. Below is a comparative analysis with key derivatives and analogs:
Table 1: Comparison of 2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde and Related Compounds
Key Findings:
Electronic Effects: The aldehyde group in the target compound increases electrophilicity at C4, facilitating reactions like Schiff base formation. Hydroxyl and carboxylic acid derivatives show reduced electrophilicity but improved solubility, making them preferable for aqueous-phase reactions.
Synthetic Utility :
- The aldehyde derivative serves as a precursor for synthesizing imines or hydrazones, whereas the brominated ethanamine analog () is tailored for amine-mediated coupling reactions.
The aldehyde variant, however, is less studied in biological systems but is prioritized in material science for polymer crosslinking.
Biological Activity
2,3,6,7-Tetrahydrofuro[2,3-f]benzofuran-4-carbaldehyde is a complex bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2,3,6,7-Tetrahydrofuro[2,3-f]benzofuran-4-carbaldehyde is with a molecular weight of 162.18 g/mol. Its structure consists of two fused furan rings and a benzofuran moiety, which contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| IUPAC Name | 2,3,6,7-Tetrahydrofuro[2,3-f]benzofuran-4-carbaldehyde |
| Molecular Formula | C10H10O2 |
| Molecular Weight | 162.18 g/mol |
| CAS Number | 81926-24-1 |
Research indicates that 2,3,6,7-Tetrahydrofuro[2,3-f]benzofuran-4-carbaldehyde primarily acts as an agonist at the 5-HT2 receptor , which is part of the serotonin receptor family. This interaction activates the phospholipase C (PLC) pathway, leading to various physiological effects. The compound's structural features allow it to effectively modulate receptor activity and influence gene expression and cellular functions.
Anticancer Properties
The compound has shown promising results in various studies regarding its anticancer activity. For instance:
- Cell Line Studies : In vitro studies have demonstrated that derivatives of benzofuran compounds exhibit significant antiproliferative effects against human cancer cell lines. For example, compounds derived from this scaffold have been found to inhibit tumor growth by interfering with microtubule dynamics in cancer cells .
- Mechanistic Insights : The binding interactions with tubulin suggest that the compound may disrupt mitotic spindle formation, thereby inhibiting cancer cell division .
Antimicrobial Activity
In addition to its anticancer properties, 2,3,6,7-Tetrahydrofuro[2,3-f]benzofuran-4-carbaldehyde exhibits antimicrobial activity:
- Bacterial Inhibition : Studies have indicated that certain derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or function .
Pharmacokinetics
The pharmacokinetic profile of the compound suggests high gastrointestinal absorption and interaction with p-glycoprotein transporters. This characteristic implies potential challenges in bioavailability and necessitates careful formulation strategies for therapeutic applications.
Case Studies
- Antitumor Efficacy : A study evaluated the effects of a related benzofuran derivative on HepG2 hepatoblastoma cells. The results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .
- Microbial Resistance : Another investigation focused on the compound's efficacy against resistant strains of bacteria. The findings revealed that modifications to the benzofuran structure enhanced antimicrobial potency and reduced cytotoxicity towards human cells .
Q & A
Q. What are the recommended synthetic routes for 2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step cyclization and oxidation processes. For example, catalytic hydrogenation (e.g., using Pd/C or Raney Ni) is effective for reducing intermediates, as demonstrated in the synthesis of related tetrahydrofuran derivatives . Key factors affecting yield include:
- Catalyst selection : Palladium-based catalysts improve regioselectivity in hydrogenation steps.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity .
- Temperature control : Maintaining ≤80°C prevents decomposition of labile intermediates.
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
Methodological Answer: A combination of techniques is recommended:
- NMR spectroscopy : ¹H and ¹³C NMR can confirm the aldehyde proton (δ 9.8–10.2 ppm) and fused benzofuran ring system .
- FT-IR : A strong absorption band near 1700 cm⁻¹ verifies the carbonyl group .
- Mass spectrometry (HRMS) : Accurate mass measurement (e.g., ESI-HRMS) confirms molecular formula (C₁₂H₁₀O₃).
Q. What strategies resolve contradictions in regioselectivity during the synthesis of fused benzofuran derivatives?
Methodological Answer: Discrepancies in regioselectivity often arise from competing reaction pathways. To address this:
- Computational modeling : DFT calculations predict electron density distribution in intermediates, guiding catalyst selection .
- Additive screening : Lewis acids (e.g., ZnCl₂) can direct electrophilic substitution in the benzofuran core .
- Kinetic studies : Monitoring reaction progress via LC-MS identifies transient intermediates favoring undesired pathways .
Q. How can researchers optimize chromatographic separation of structural isomers during purification?
Methodological Answer: Advanced chromatographic methods are critical:
- Column selection : Use chiral columns (e.g., Chiralpak® IA) for enantiomeric resolution, as applied to tetrahydrofuran analogs .
- Mobile phase optimization : A gradient of hexane:ethyl acetate (95:5 to 70:30) improves peak separation for polar derivatives .
- Detection : UV-Vis at 254 nm tracks conjugated systems, while ELSD detects non-UV-active impurities .
Q. What experimental designs validate the metabolic stability of this compound in pharmacological studies?
Methodological Answer:
- In vitro assays : Incubate with liver microsomes (human or rodent) and monitor aldehyde oxidation via LC-MS/MS .
- Isotope labeling : Use ¹³C-labeled analogs to trace metabolic pathways and identify degradation products .
- pH stability studies : Evaluate compound integrity in buffers (pH 1–10) to simulate gastrointestinal conditions .
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
